N-(2-amino-4-methoxyphenyl)methanesulfonamide
Overview
Description
N-(2-Amino-4-methoxyphenyl)methanesulfonamide (AMMS) is an organic compound that has been widely studied in chemistry and biochemistry. It is a part of the aminopropanesulfonamide family, which includes a variety of compounds with similar structures and properties. AMMS has a wide range of applications in chemical and biochemical research, from drug design and synthesis to protein and enzyme studies.
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : This compound has been used in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol .
- Methods of Application : These compounds were synthesized via a Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Results or Outcomes : The molecular structures of the compounds are stabilized by secondary intermolecular interactions . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
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Scientific Field: Medicinal Chemistry
- Application : A derivative of N-(2-amino-4-methoxyphenyl)methanesulfonamide has been used in the synthesis of a compound with strong activity against K562 and HepG-2 cells .
- Methods of Application : The derivative was synthesized using POCl3, then cyclized to generate the 9-chloro derivative, which was then treated with N-(4-amino-3-methoxyphenyl)methanesulfonamide .
- Results or Outcomes : The synthesized compound showed strong activity against both K562 and HepG-2 cells .
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Scientific Field: Heterocyclic Chemistry
- Application : This compound has been used in the synthesis of acridine derivatives . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
- Methods of Application : The derivative was synthesized using POCl3, then cyclized to generate the 9-chloro derivative, which was then treated with N-(4-amino-3-methoxyphenyl)methanesulfonamide .
- Results or Outcomes : The synthesized compound showed strong activity against both K562 and HepG-2 cells .
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Scientific Field: Heterocyclic Chemistry
- Application : This compound has been used in the synthesis of acridine derivatives . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
- Methods of Application : The derivative was synthesized using POCl3, then cyclized to generate the 9-chloro derivative, which was then treated with N-(4-amino-3-methoxyphenyl)methanesulfonamide .
- Results or Outcomes : The synthesized compound showed strong activity against both K562 and HepG-2 cells .
properties
IUPAC Name |
N-(2-amino-4-methoxyphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-13-6-3-4-8(7(9)5-6)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWZUEMSCDAHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588358 | |
Record name | N-(2-Amino-4-methoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-4-methoxyphenyl)methanesulfonamide | |
CAS RN |
92351-28-5 | |
Record name | N-(2-Amino-4-methoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-amino-4-methoxyphenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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